

Application Notes and Protocols for AZD4625 in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is a potent, selective, and orally bioavailable small molecule inhibitor that irreversibly binds to the mutant KRAS protein, specifically the G12C variant.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, a key driver in various cancers.[3] AZD4625 allosterically and covalently attaches to the cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1][2] This action effectively blocks downstream signaling through the MAPK and PI3K pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][4][5] Preclinical in vivo studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of AZD4625. These notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages and their effects as reported in various preclinical mouse models.

Table 1: AZD4625 Monotherapy Dosage and Efficacy in Xenograft Mouse Models



Mouse Model	Tumor Type	Dosage (mg/kg, p.o., daily)	Observed Effect	Reference
NCI-H358 Xenograft	Non-Small Cell Lung Cancer	4, 20, 100	Dose-dependent tumor growth inhibition. Robust and sustained regressions at 100 mg/kg.[1][4]	[1][4]
NCI-H2122 Xenograft	Non-Small Cell Lung Cancer	20, 100	Modest but statistically significant tumor growth inhibition at 20 and 100 mg/kg.[1][4]	[1][4]
MIA PaCa-2 Xenograft	Pancreatic Cancer	100	Significant inhibition of tumor growth.	[2]
Patient-Derived Xenograft (PDX) Models	Various KRAS G12C Cancers	100	Significant reduction in lung tumor burden in multiple PDX models.[2][6]	[2][6]
Genetically Engineered Mouse Model (GEMM)	Lung Adenocarcinoma	100	Significant reduction in lung tumor burden.[4]	[4]

Table 2: AZD4625 Combination Therapy Dosage in Xenograft Mouse Models

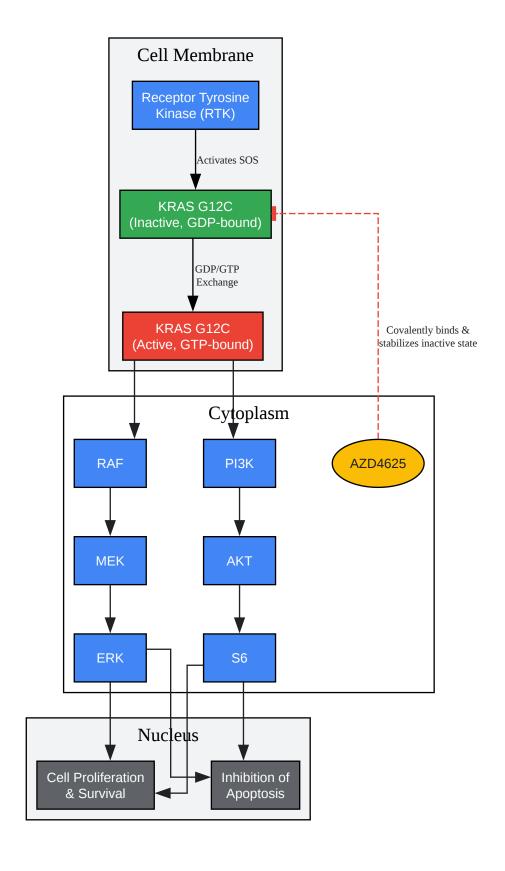


Mouse Model	Tumor Type	AZD4625 Dosage (mg/kg, p.o., daily)	Combinatio n Agent(s) and Dosage	Observed Effect	Reference
NCI-H358 Xenograft	Non-Small Cell Lung Cancer	20	Afatinib	Increased tumor growth inhibition (93% TGI with combination vs. 74% with AZD4625 alone).[4][5]	[4][5]
LU99 Xenograft	Lung Cancer	50	Afatinib or SHP099	Enhanced anti-tumor effect.[1][4]	[1][4]
NCI-H2122 Xenograft	Non-Small Cell Lung Cancer	Not specified	Afatinib and SHP099	Powerful anti- tumor effect.	[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of AZD4625 in inhibiting the KRAS G12C signaling pathway.





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Caption: Mechanism of action of AZD4625 on the KRAS G12C signaling pathway.



Experimental Protocols Formulation of AZD4625 for Oral Administration

A common vehicle for the oral administration of AZD4625 in mice is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[1][4][5]

Materials:

- AZD4625 powder
- HPMC
- Tween 80
- Sterile, deionized water
- Stir plate and magnetic stir bar
- Sterile tubes for storage

Protocol:

- Calculate the required amount of AZD4625 for the desired concentration and total volume.
- Prepare the vehicle by first dissolving 0.5% (w/v) HPMC in sterile water with gentle heating and stirring.
- Allow the HPMC solution to cool to room temperature.
- Add 0.1% (v/v) Tween 80 to the HPMC solution and mix thoroughly.
- Slowly add the pre-weighed AZD4625 powder to the vehicle while stirring continuously to ensure a homogenous suspension.
- It is recommended to prepare the formulation fresh daily.[2] If short-term storage is necessary, store at 4°C and protect from light.



MedChemExpress also suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, advising fresh preparation and the use of heat or sonication if precipitation occurs.[2]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a subcutaneous xenograft model.

Animal Model:

Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old.[2]

Cell Line:

KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H2122).[1][4]

Protocol:

- Cell Culture and Implantation:
 - Culture the selected cancer cell line under standard conditions (e.g., RPMI or DMEM with 10% FCS and 2 mM glutamine at 37°C in 5% CO2).[1][4]
 - Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 μL.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers twice or thrice weekly.[4] Tumor volume can be calculated using the formula: $(\pi/6)$ x length x width^2.
 - When tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[1][7]
- Treatment Administration:

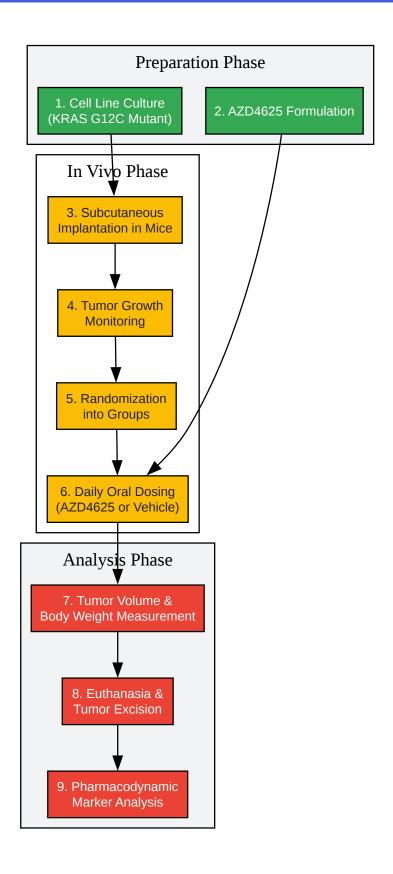


- Administer AZD4625 or vehicle control orally (p.o.) via gavage once daily at the desired dose (e.g., 4, 20, 50, or 100 mg/kg).[1][2][4]
- Monitor the body weight of the mice daily or several times a week as an indicator of toxicity.[6]
- Efficacy Assessment:
 - Continue to measure tumor volumes throughout the study (e.g., for 15-25 days).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Pharmacodynamic (PD) Marker Analysis:
 - Tumor samples can be collected after a single dose or at the end of the chronic dosing study.
 - Analyze tumors for target engagement and downstream pathway modulation. This can include:
 - Mass Spectrometry: To measure the extent of AZD4625 binding to KRAS G12C.[1][4][7]
 - RT-qPCR: To assess the expression of downstream target genes such as DUSP6 and FOSL1.[1][4][7]
 - Western Blot: To analyze the phosphorylation status of key signaling proteins like pMEK, pERK, pAKT, and pS6.[4][5]

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo mouse study workflow for evaluating AZD4625.





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Caption: A typical experimental workflow for an in vivo mouse study of AZD4625.



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